1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene
Description
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene is a polyhalogenated aromatic compound characterized by its unique substitution pattern, combining bromine, fluorine, iodine, and a methyl group on a benzene ring. This structure confers distinct electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry, particularly in pharmaceutical and materials science research. The compound’s reactivity is influenced by the electron-withdrawing effects of halogens (Br, F, I) and the steric hindrance from the methyl group, which can direct regioselectivity in cross-coupling reactions or nucleophilic substitutions.
Properties
Molecular Formula |
C7H4Br2FI |
|---|---|
Molecular Weight |
393.82 g/mol |
IUPAC Name |
1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene |
InChI |
InChI=1S/C7H4Br2FI/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 |
InChI Key |
JQNUBELTCYJOJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1I)Br)Br)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
A common approach begins with a methyl-substituted benzene derivative such as 3-methylbenzoic acid or 3-methylbenzene derivatives. Fluorine substitution at position 2 can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution on activated intermediates.
Bromination Procedures
Bromination is generally achieved using molecular bromine (Br2) under controlled temperature and solvent conditions. According to Saikia et al. (2016), bromination of aromatic compounds can be performed in the presence of Lewis acids or metal catalysts to enhance regioselectivity and yield.
- For dibromination at positions 1 and 5, the use of tetrabutylammonium tribromide (Bu4NBr3) as a bromine source has been demonstrated to provide high selectivity and good yields under mild heating (100 °C) for 16 hours.
- The reaction conditions typically involve heating the methyl-substituted benzoic acid derivative with Bu4NBr3 in a suitable solvent such as acetonitrile or DMF, followed by work-up and purification via column chromatography.
Fluorination
Representative Synthetic Sequence
Analytical Data and Characterization
The final compound is typically characterized by:
- [^1H NMR and ^13C NMR spectroscopy](pplx://action/followup) , showing aromatic proton shifts consistent with substitution pattern and methyl group signals.
- Mass spectrometry (MS) confirming molecular weight.
- Elemental analysis for halogen content.
- Melting point determination for purity assessment.
Research Discoveries and Improvements
- The use of tetrabutylammonium tribromide as a brominating agent provides a cleaner reaction profile and better selectivity compared to elemental bromine.
- The Sandmeyer iodination route is preferred for introducing iodine due to its high regioselectivity and scalability, demonstrated in multi-gram syntheses of related iodinated benzenes.
- Combining halogen-magnesium exchange with electrophilic quenching allows for further functionalization of iodinated intermediates, expanding the synthetic utility of this compound class.
- Bromination reactions benefit from the presence of Lewis acids or metal catalysts to improve regioselectivity and yield, as reported in bromine chemistry reviews.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, I, F) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki or Stille coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different halogenated derivatives, while oxidation may produce carboxylic acids or ketones.
Scientific Research Applications
Scientific Research Applications of 1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene
This compound is a chemical compound with applications in scientific research, particularly as a building block in organic synthesis.
Synthesis and Reactions
Several studies describe synthetic routes to related bromo-fluoro-iodo benzenes, demonstrating the feasibility of creating such multi-halogenated compounds. These routes often involve:
- Halogen Migration: Utilizing directing groups like fluorine to control the migration of bromine substituents on a benzene ring .
- Diazotization and Substitution: Employing diazotization reactions followed by substitution to introduce halogen atoms at specific positions .
- Metal-Halogen Exchange: Using metal-halogen exchange reactions to isomerize halogenated benzenes .
Application as a Building Block
This compound can serve as a building block for synthesizing complex organic molecules. The different halogens present offer multiple sites for further chemical modification.
Related Research
Other halogenated benzene derivatives have found uses in diverse scientific applications:
- Antimicrobial Agents: Bioactive compounds derived from marine sponges have demonstrated antibacterial, antiviral, and antifungal properties, indicating the potential of halogenated compounds in medicinal chemistry .
- HIV-1 Inhibition: Modified nucleosides like 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC) show potent and long-lasting inhibition of HIV-1 infection, suggesting the broader utility of fluorinated compounds in antiviral therapies .
- 5-HT2A Receptor Agonists: 2,5-Dimethoxyphenylpiperidines with halogen substituents have been explored as selective 5-HT2A receptor agonists, highlighting the importance of halogen atoms in modulating receptor activity .
- RyR1/FKBP12 Receptor Binding: Bastadin-5 analogs containing bromine substituents have been studied for their binding to the RyR1/FKBP12 receptor, demonstrating the role of brominated compounds in biochemical research .
Data Table of Related Halogenated Benzenes and Their Applications
Case Studies
While specific case studies directly involving this compound are not available in the search results, the documented applications of related compounds suggest potential research avenues:
- Synthesis of Novel Pharmaceuticals: Using this compound as a starting point to synthesize new chemical entities with potential therapeutic applications.
- Development of Advanced Materials: Incorporating this compound into polymers or organic materials to create compounds with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene involves its interaction with molecular targets through its halogen and methyl substituents. These interactions can affect various pathways, including:
Electrophilic Aromatic Substitution: The compound can act as an electrophile or nucleophile in substitution reactions, forming intermediates that influence the overall reaction pathway.
Halogen Bonding: The halogen atoms can form halogen bonds with other molecules, affecting their reactivity and stability.
Comparison with Similar Compounds
Table 1: Key Properties of Halogenated Benzene Derivatives
Key Observations:
Halogen Effects: Bromine and iodine in the target compound enhance electrophilic aromatic substitution (EAS) reactivity at specific positions (e.g., iodine at C4 can activate the ring for palladium-catalyzed couplings). In contrast, fluorine’s strong electron-withdrawing nature deactivates the ring but directs substitutions to meta/para positions .
Synthetic Utility :
- The target compound’s iodine substituent offers a strategic site for further functionalization (e.g., via Ullmann or Buchwald-Hartwig reactions), unlike 1,5-dichloro-3-methoxy-2-nitrobenzene, where the nitro group dominates reactivity .
- Diamine intermediates (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) in demonstrate that halogenated aromatics are precursors to heterocycles like benzimidazoles, suggesting analogous pathways for the target compound .
Stability and Handling :
- Halogenated benzenes generally require careful handling due to toxicity and environmental persistence. For example, 1,4-dibromo-2,3-difluorobenzene mandates use in authorized facilities with qualified personnel, a precaution likely applicable to the target compound .
- Unlike nitro-containing analogs (e.g., 1,5-dichloro-3-methoxy-2-nitrobenzene), the target compound lacks explosive hazards but may pose risks from iodine’s volatility .
Notes
Biological Activity
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and material science. Its unique structure, characterized by multiple halogen substituents, positions it as a compound of interest for studying biological activities and potential therapeutic applications.
The molecular formula for this compound is C8H5Br2F I. The presence of bromine, fluorine, and iodine atoms contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H5Br2F I |
| Molecular Weight | 363.84 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research on the biological activity of this compound has revealed several important findings:
Antimicrobial Activity
Studies indicate that halogenated compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The presence of multiple halogens enhances the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Cytotoxicity
Research has demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the disruption of cellular signaling pathways.
Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of pro-drugs.
Study 1: Antimicrobial Efficacy
A study published in European Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of halogenated benzene derivatives, including this compound. The results indicated a significant reduction in growth rates for both Gram-positive and Gram-negative bacteria when treated with this compound.
Study 2: Cytotoxic Effects on Cancer Cells
In a research article from Cancer Research, the cytotoxic effects of various halogenated compounds were assessed. The study found that this compound induced apoptosis in breast cancer cell lines at concentrations as low as 10 µM.
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Membrane Disruption : The lipophilicity imparted by the halogen groups allows this compound to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Enzyme Interaction : By binding to active sites on enzymes such as CYP450s, it can inhibit their function, altering metabolic pathways crucial for cell survival.
- Oxidative Stress Induction : The generation of ROS upon exposure can lead to oxidative stress, triggering apoptotic pathways in susceptible cells.
Q & A
Basic: What are the optimal synthetic routes for 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene, and how are intermediates purified?
Methodological Answer:
A regioselective halogenation approach is recommended. For example, bromination of 2-fluoro-4-iodo-3-methylbenzene using bromine in dichloromethane with iron powder as a catalyst (1:1.1 molar ratio) at reflux (40–50°C) for 12 hours achieves 94% yield for similar dibromo-difluorobenzene derivatives . Purification involves quenching with Na₂S₂O₅ to remove excess bromine, followed by column chromatography on silica gel with n-hexane as the eluent. Recrystallization in non-polar solvents (e.g., hexane) yields needle-like crystals. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 9:1).
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent positions using coupling patterns (e.g., fluorine-induced splitting in ¹H NMR, J~20 Hz for ortho-F). Methyl groups resonate at δ 2.3–2.5 ppm in ¹H NMR.
- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺: ~393.75 g/mol) and isotopic patterns (Br/I splitting).
- Elemental Analysis: Validate purity (>95% C, H, Br, F, I ratios).
- X-ray Crystallography: Resolve steric effects from bulky substituents (e.g., iodine vs. methyl groups) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and a lab coat. Use in fume hoods with local exhaust ventilation .
- Spill Management: Neutralize halogenated waste with 10% Na₂S₂O₃ before disposal. Avoid water jets to prevent aerosolization .
- Storage: Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent photodegradation and iodine loss .
Advanced: How do substituents influence regioselectivity during halogenation?
Methodological Answer:
The methyl group at position 3 acts as an electron-donating group, directing electrophilic bromination to positions 1 and 5 (meta to methyl, para to fluorine). Fluorine’s strong -I effect deactivates the ring but directs via ortho/para pathways. Iodine, a weakly deactivating substituent, minimally impacts regioselectivity due to its polarizability. Computational DFT studies (e.g., Fukui indices) predict reactive sites, aligning with experimental yields of >90% for 1,5-dibromination .
Advanced: What are potential applications in materials science or pharmaceuticals?
Methodological Answer:
- OLEDs: As a building block for electron-transport layers due to halogen-rich π-conjugation. Derivatives like 5-bromo-2,4-difluorophenyl ethanone (similar to ) enhance charge mobility .
- Pharmaceutical Intermediates: Used in synthesizing fluorinated benzimidazoles (e.g., antitumor agents via SNAr reactions with amines) .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids to create biaryl motifs for catalysts .
Advanced: How stable is this compound under thermal or acidic conditions?
Methodological Answer:
- Thermal Stability: Decomposes above 200°C (TGA data). Avoid reflux >100°C in polar aprotic solvents (DMF, DMSO) to prevent C-I bond cleavage.
- Acid Sensitivity: The methyl group stabilizes against electrophilic attack, but HI byproducts may form in strong acids (e.g., H₂SO₄). Use mild conditions (pH 5–7) for reactions .
Advanced: How can computational tools predict its reactivity in novel reactions?
Methodological Answer:
- Retrosynthesis Planning: Tools like Pistachio/BKMS predict feasible routes via halogen-lithium exchange or Ullmann coupling .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., dichloromethane vs. THF) on reaction kinetics.
- DFT Calculations: Optimize transition states for nucleophilic substitution (e.g., iodine displacement by methoxide) .
Advanced: How to resolve contradictions in reported synthesis yields?
Methodological Answer:
Discrepancies often arise from:
- Catalyst Purity: Iron powder must be electrolytic grade (≥99.9%) to avoid side reactions .
- Solvent Drying: Trace water in CH₂Cl₂ reduces bromine reactivity. Pre-dry over molecular sieves.
- Purification Methods: Column chromatography vs. distillation alters reported yields. Cross-validate with independent techniques (e.g., GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
